

# ONC213: A Comprehensive Technical Guide on its Impact on Oxidative Phosphorylation

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## Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

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## Executive Summary

**ONC213**, a second-generation imipridone, has emerged as a promising anti-cancer agent, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[1] Its primary mechanism of action involves the targeted disruption of mitochondrial metabolism, leading to a significant suppression of oxidative phosphorylation (OXPHOS). This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and key signaling pathways affected by **ONC213**, with a focus on its effects on oxidative phosphorylation.

## Core Mechanism of Action: Inhibition of $\alpha$ -Ketoglutarate Dehydrogenase

**ONC213**'s primary molecular target is  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ KGDH), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1] By inhibiting  $\alpha$ KGDH, **ONC213** effectively curtails the flow of metabolites through the TCA cycle, leading to a direct suppression of mitochondrial respiration and, consequently, oxidative phosphorylation.[1] This inhibition results in an accumulation of  $\alpha$ -ketoglutarate. The suppression of  $\alpha$ KGDH activity is a key initiating event in the cascade of cellular responses induced by **ONC213**.

## Downstream Cellular Effects

The inhibition of  $\alpha$ KGDH and subsequent disruption of OXPHOS by **ONC213** trigger a multifaceted cellular stress response, ultimately culminating in apoptosis.

## Induction of the Integrated Stress Response (ISR)

A primary consequence of **ONC213**-induced mitochondrial stress is the activation of the Integrated Stress Response (ISR).[2] This is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 $\alpha$ ) and a subsequent increase in the activating transcription factor 4 (ATF4).[1][2] The ISR is a crucial cellular program that allows cells to adapt to various stress conditions, but its prolonged activation can lead to apoptosis.

## Reduction of MCL-1 Translation

The **ONC213**-induced ISR leads to a significant reduction in the translation of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein of the BCL-2 family.[1] The decrease in MCL-1 levels is a critical factor in sensitizing cancer cells to apoptosis. Western blot analyses have shown a time-dependent decrease in MCL-1 protein levels in AML cells treated with **ONC213**.

## Induction of Apoptosis

The combined effects of suppressed oxidative phosphorylation and reduced MCL-1 levels create a pro-apoptotic environment within the cancer cell.[1] This ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.

## Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and molecular effects of **ONC213**.

Table 1: In Vitro Cytotoxicity of **ONC213** in Acute Myeloid Leukemia (AML) Cell Lines[1][3]

Cell Line	IC50 (nM) after 72h
MV4-11	91.7
MOLM-13	Not Specified
OCI-AML3	Not Specified
THP-1	Not Specified
KG-1	Not Specified
HL-60	Not Specified
U937	Not Specified
K562	626.0

Table 2: Effect of **ONC213** on Mitochondrial Respiration in AML Cell Lines[2][4]

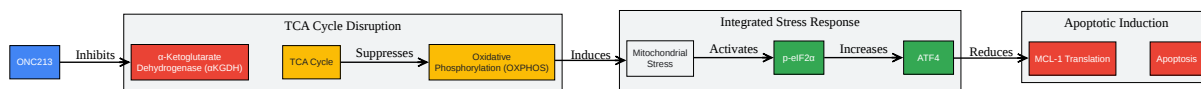
Cell Line	Treatment	Basal Respiration	Maximal Respiration	Spare Respiratory Capacity
MV4-11	ONC213 (250 nM)	Significantly Reduced	Significantly Reduced	Significantly Reduced
THP-1	ONC213 (250 nM)	Significantly Reduced	Significantly Reduced	Significantly Reduced
MV4-11/VEN+AZA-R	ONC213 (250 nM)	Significantly Reduced	Significantly Reduced	Significantly Reduced

Table 3: Effect of **ONC213** on  $\alpha$ -Ketoglutarate Dehydrogenase ( $\alpha$ KGDH) Activity[2]

Cell Line	Treatment	$\alpha$ KGDH Activity Reduction
MV4-11	ONC213	Significant
THP-1	ONC213	Significant
MV4-11/VEN+AZA-R	ONC213	Over 50%

# Signaling Pathways and Experimental Workflows

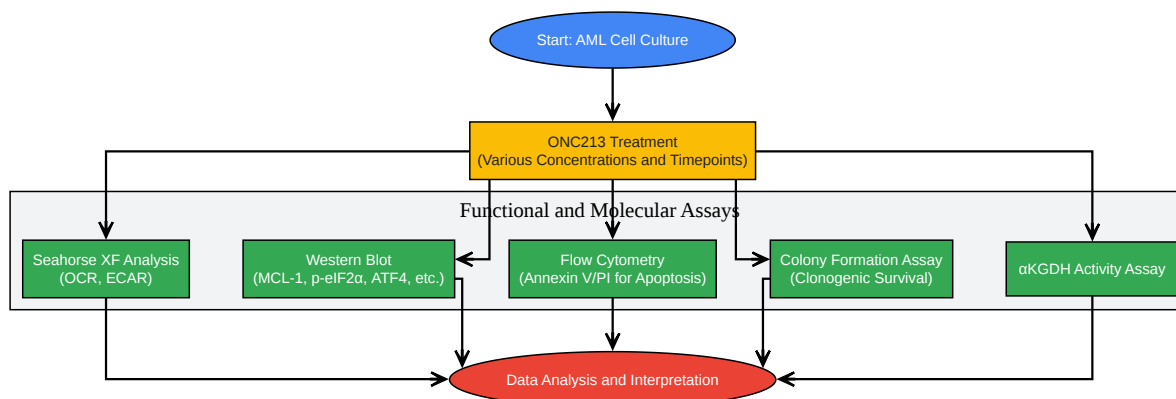
## Signaling Pathway of ONC213 Action



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Caption: **ONC213** signaling pathway leading to apoptosis.

## Experimental Workflow for Assessing ONC213's Effect on Oxidative Phosphorylation



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Caption: Experimental workflow for **ONC213** evaluation.

## Experimental Protocols

### Cell Viability Assay (MTT Assay)[1]

- Seed AML cell lines (e.g., MV4-11, K562) in 96-well plates.
- Treat cells with a range of **ONC213** concentrations for 72 hours.
- Add MTT reagent to each well and incubate for 4 hours.
- Solubilize the formazan crystals with a solubilization buffer.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

### Seahorse XF Analyzer for Mitochondrial Respiration[2] [4]

- Seed AML cells in a Seahorse XF24 or XF96 cell culture microplate.
- Treat cells with **ONC213** for the desired time.
- Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.
- Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
- Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
- Analyze the data to determine basal respiration, maximal respiration, and spare respiratory capacity.

### Western Blot Analysis[1][4]

- Treat AML cells with **ONC213** for specified durations.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against target proteins (e.g., MCL-1, p-eIF2 $\alpha$ , ATF4,  $\beta$ -actin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Apoptosis Assay (Annexin V/Propidium Iodide Staining) [3][4][6][7]

- Treat AML cells with **ONC213** for the indicated times.
- Harvest and wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

## Colony Formation Assay[1][8]

- Treat primary AML patient samples or cell lines with **ONC213** for 48 hours.
- Plate the treated cells in methylcellulose-based medium.

- Incubate the plates for 10-14 days to allow for colony formation.
- Enumerate the number of colonies (AML-CFUs) under a microscope.
- Compare the colony numbers in treated versus vehicle-treated controls.

## $\alpha$ -Ketoglutarate Dehydrogenase ( $\alpha$ KGDH) Activity Assay[4][9]

- Treat AML cells with **ONC213**.
- Lyse the cells to isolate mitochondria.
- Initiate the reaction by adding a reaction buffer containing  $\alpha$ -ketoglutarate, CoA, NAD<sup>+</sup>, and other cofactors.
- Measure the rate of NAD<sup>+</sup> reduction to NADH, which is coupled to the reduction of a colorimetric or fluorometric probe.
- Normalize the  $\alpha$ KGDH activity to the activity of a mitochondrial matrix enzyme like citrate synthase.

## Conclusion

**ONC213** represents a novel therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells, particularly their reliance on oxidative phosphorylation. Its ability to inhibit  $\alpha$ KGDH, suppress mitochondrial respiration, and induce a potent pro-apoptotic response underscores its potential as a valuable agent in the treatment of AML and potentially other malignancies. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of **ONC213**.

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